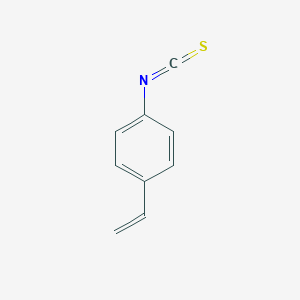

p-Vinylphenyl isothiocyanate

Description

Properties

IUPAC Name |

1-ethenyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYLPZIBVLBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164930 | |

| Record name | p-Vinylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-20-3 | |

| Record name | p-Vinylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Vinylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1520-20-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to p-Vinylphenyl Isothiocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Vinylphenyl isothiocyanate (VPITC), also known as 4-vinylphenyl isothiocyanate or 4-isothiocyanatostyrene, is a unique bifunctional molecule that serves as a powerful tool in both polymer chemistry and bioconjugation. Its structure incorporates a polymerizable vinyl group and a highly reactive isothiocyanate group. This guide provides an in-depth analysis of VPITC's core properties, reactivity, and key applications. We will explore its physicochemical characteristics, delve into the distinct reaction mechanisms of its two functional moieties, and present field-proven protocols for its use in protein labeling and polymer synthesis. This document is designed to be a comprehensive technical resource, enabling researchers to leverage the full potential of this versatile chemical compound.

Introduction: The Bifunctional Advantage

In the landscape of chemical reagents, molecules that possess orthogonal reactivity are of immense value. This compound (VPITC) is a prime example, featuring a vinyl group susceptible to polymerization and an isothiocyanate group that readily reacts with nucleophiles, particularly primary amines. This dual nature allows for innovative molecular construction. For instance, it can be first incorporated into a polymer backbone via its vinyl group, leaving the isothiocyanate moiety as a pendant group available for subsequent covalent attachment of biomolecules. Conversely, it can first be conjugated to a protein or peptide, and the vinyl group can then be used to anchor the entire bioconjugate onto a surface or into a polymer matrix. Understanding the fundamental properties and reactivity of VPITC is paramount to exploiting its capabilities in drug delivery, diagnostics, and material science.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of successful experimental design. VPITC is a compound whose handling, storage, and reaction conditions are dictated by these core characteristics.

| Property | Value | Source(s) |

| CAS Number | 1520-20-3 | [1][2][3][4] |

| Molecular Formula | C₉H₇NS | [1][2][3] |

| Molecular Weight | 161.22 g/mol | [1][2][3] |

| IUPAC Name | 1-ethenyl-4-isothiocyanatobenzene | [4] |

| Synonyms | 4-Vinylphenyl isothiocyanate, 1-Isothiocyanato-4-vinylbenzene | [1][4][5][6] |

| Normal Boiling Point | 579.61 K (306.46 °C) | [2] |

| logP (Octanol/Water) | 3.064 (Crippen Calculated) | [2] |

| Water Solubility | log10WS = -3.21 (mol/L) (Crippen Calculated) | [2] |

Note: Some physical properties are calculated estimates from chemical property databases.

Chemical Reactivity: A Tale of Two Moieties

The utility of VPITC stems directly from the distinct and controllable reactivity of its vinyl and isothiocyanate functional groups.

The Isothiocyanate Group: The Bioconjugation Engine

The isothiocyanate group (-N=C=S) is an electrophile that is highly reactive toward primary amines, forming a stable thiourea linkage.[7] This reaction is the cornerstone of its use in labeling proteins, peptides, and other amine-containing biomolecules.

-

Mechanism: The reaction proceeds via nucleophilic attack of the unprotonated amine on the central carbon atom of the isothiocyanate.

-

pH Dependence: The reaction is highly pH-dependent. It is most efficient at a pH between 8 and 9.5.[7][8] In this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, without causing significant hydrolysis of the isothiocyanate group. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.[8][9][10]

-

Selectivity: While isothiocyanates can react with other nucleophiles like thiols (e.g., from cysteine residues), the reaction with amines is generally more favorable and forms more stable products under standard labeling conditions.[7][8] The reaction with thiols to form a dithiocarbamate linkage tends to occur at a slightly more acidic pH (6-8).[7]

The Vinyl Group: The Polymerization Handle

The vinyl group (-CH=CH₂) of VPITC behaves like a typical styrene monomer. It can undergo polymerization through various mechanisms, most commonly free-radical polymerization, to form polystyrene derivatives.[11][12]

-

Homopolymerization: VPITC can be polymerized to form poly(this compound), a reactive polymer where each repeating unit carries a functional isothiocyanate group.

-

Copolymerization: It can be copolymerized with other monomers (like styrene) to introduce a controlled density of reactive isothiocyanate sites along the polymer chain.[11] This allows for the tuning of the polymer's properties while providing sites for later functionalization.

The orthogonality of these two groups is critical. Polymerization of the vinyl group can be initiated under conditions that do not affect the isothiocyanate group, and the isothiocyanate can be reacted with amines under conditions that will not trigger polymerization.

Core Applications in Research and Development

Bioconjugation and Protein Labeling

The most prevalent application of VPITC is in the covalent labeling of proteins and peptides for diagnostic and research purposes.[13] By conjugating VPITC to a fluorescent dye, an enzyme, or a chelating agent for radiolabeling, it can serve as a heterobifunctional crosslinker. Benzyl isothiocyanates, a related class, have shown excellent specificity for cysteine residues under certain conditions, highlighting the tunability of this chemical family.[14][15]

Functional Polymers and Surfaces

VPITC is a valuable monomer for creating functional polymers. These polymers can be used as reactive coatings, resins for affinity chromatography, or scaffolds for immobilizing enzymes or antibodies.[11] For example, polymer particles can be surface-functionalized by incorporating VPITC-modified emulsifiers, enabling the attachment of targeting ligands for drug delivery applications.[16]

Experimental Protocols

The following protocols are exemplary and should be optimized for specific applications.

Protocol: General Procedure for Protein Labeling

This protocol is adapted from standard methods for labeling antibodies with isothiocyanate-based reagents like FITC.[8][9][10][17]

Objective: To covalently label a protein with an isothiocyanate-functionalized molecule.

Materials:

-

Protein of interest (e.g., antibody) at 5-10 mg/mL.

-

Labeling Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.0.

-

VPITC or VPITC-derivatized molecule (e.g., VPITC-dye).

-

Anhydrous DMSO or DMF.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification System: Size-exclusion chromatography column (e.g., Zeba™ Desalt Spin Column) or dialysis tubing appropriate for the protein's molecular weight.

Procedure:

-

Buffer Exchange: Ensure the protein is in the correct Labeling Buffer. Buffers containing primary amines (Tris, glycine) are incompatible and must be removed, typically by dialysis or using a desalting column.[9][10]

-

Prepare Labeling Reagent: Immediately before use, dissolve the VPITC reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL).[17]

-

Labeling Reaction: While gently stirring, slowly add a 10- to 20-fold molar excess of the dissolved VPITC reagent to the protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][17] Gentle mixing during incubation is recommended.

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted isothiocyanate. Incubate for an additional 30 minutes at room temperature.[9][10]

-

Purification: Separate the labeled protein from unreacted reagent and byproducts using a desalting column or extensive dialysis against a suitable storage buffer (e.g., PBS).

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound (CAS 1520-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H7NS | CID 137053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. abcam.co.jp [abcam.co.jp]

- 10. assaygenie.com [assaygenie.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Polymers from S-vinyl monomers: reactivities and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Vinylphenyl Isothiocyanate in Biochemical Applications

Introduction

In the landscape of biochemical reagents, p-vinylphenyl isothiocyanate (p-VPITC) and its parent compound, phenyl isothiocyanate (PITC), hold a significant position, primarily due to their utility in the sequential degradation of proteins and peptides. The isothiocyanate functional group (-N=C=S) is a potent electrophile that readily reacts with primary amines, a characteristic that has been ingeniously exploited for decades in protein chemistry. This guide provides a comprehensive overview of the applications of p-VPITC in biochemistry, with a particular focus on its role in protein sequencing, bioconjugation, and immobilization. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical considerations for researchers in the field.

The Chemistry of Isothiocyanate-Amine Interactions

The cornerstone of p-VPITC's utility lies in its reaction with the uncharged N-terminal amino group of a peptide or the ε-amino group of lysine residues. This reaction, which proceeds efficiently under mildly alkaline conditions, results in the formation of a stable thiourea linkage, yielding a phenylthiocarbamoyl (PTC) derivative. The vinyl group of p-VPITC offers an additional functionality, allowing for its incorporation into polymers or attachment to solid supports, a feature that distinguishes it from the more commonly known PITC.

The reactivity of the isothiocyanate group is not limited to amines. Under specific pH conditions, it can also react with other nucleophilic residues. For instance, at a pH range of 6-8, isothiocyanates can react with the thiol group of cysteine to form a dithiocarbamate. However, in more alkaline conditions (pH 9-11), the reaction with amine groups to form a thiourea is preferred[1]. This pH-dependent selectivity is a critical consideration in designing bioconjugation strategies.

Core Application: Protein Sequencing via Edman Degradation

The most prominent application of isothiocyanate-based reagents in biochemistry is the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus[2][3]. Developed by Pehr Edman, this technique involves a two-step process of labeling the N-terminal amino acid and then cleaving it from the peptide chain without hydrolyzing the peptide bonds between the other residues[2][4].

The Edman Degradation Workflow

The Edman degradation cycle can be summarized in the following steps:

-

Coupling: The peptide is reacted with an isothiocyanate derivative, such as p-VPITC, under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion: The thiazolinone derivative is unstable and is subsequently converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is then identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) or mass spectrometry[5].

-

Repetition: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

Modern automated sequencers can achieve efficiencies of over 99% per cycle, allowing for the reliable sequencing of up to 30-60 amino acid residues[2]. A significant advantage of this method is its high sensitivity, requiring only 10-100 picomoles of peptide for sequencing[2].

Visualization of the Edman Degradation Workflow

Caption: A generalized workflow for the covalent immobilization of proteins using a p-VPITC functionalized surface.

Protocol for Protein Immobilization on a p-VPITC-Coated Surface

Materials:

-

p-VPITC-coated slides or polymer beads

-

Protein solution (0.1 - 1 mg/mL in a suitable buffer)

-

Coupling buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.5

-

Washing buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBST

Procedure:

-

Protein Preparation: Prepare the protein solution in the coupling buffer.

-

Immobilization:

-

Incubate the p-VPITC-coated surface with the protein solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Remove the protein solution and wash the surface three times with washing buffer to remove any non-covalently bound protein.

-

-

Blocking:

-

Incubate the surface with blocking buffer for 1 hour at room temperature to block any remaining reactive isothiocyanate groups and prevent non-specific binding in subsequent assays.

-

-

Final Wash:

-

Wash the surface three times with washing buffer.

-

The surface with the immobilized protein is now ready for use.

-

Advanced Applications and Future Directions

The versatility of the isothiocyanate group extends beyond protein sequencing and basic immobilization. Researchers are continuously developing novel applications for isothiocyanate-containing reagents.

Solid-Phase Peptide Synthesis (SPPS)

While not a direct application of p-VPITC itself, isothiocyanates can be used to modify peptides while they are still attached to the solid-phase resin in SPPS.[6][7] This allows for the site-specific introduction of labels or other functionalities. For instance, after the peptide chain has been assembled, an isothiocyanate derivative can be reacted with the N-terminal amine or the side chain of a lysine residue.

Isotope-Coded Derivatization for Quantitative Proteomics

Isotopically labeled phenyl isothiocyanate (e.g., ¹³C₆-PITC) can be used in conjunction with Edman degradation for the absolute quantification of proteins.[8] By using a known amount of the isotopically labeled reagent, the N-terminal amino acid released from a protein can be quantified by mass spectrometry, providing a "proof of concept" for a novel approach to absolute protein quantitation.

Conclusion

This compound and related isothiocyanate compounds are indispensable tools in the biochemist's arsenal. Their well-characterized reactivity with amines forms the basis of the robust and sensitive Edman degradation for protein sequencing. Furthermore, the presence of the vinyl group in p-VPITC opens up a wide range of possibilities for bioconjugation and the creation of functionalized surfaces for protein immobilization. As research in proteomics and biotechnology continues to advance, the fundamental chemistry of isothiocyanates will undoubtedly continue to be exploited in innovative ways, driving new discoveries and technological developments.

References

- Edman degradation. (n.d.). In Wikipedia.

- Oe, T., et al. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(2), 173-9. [Link]

- Fuchs, A., et al. (2006). Photoactivatable copolymers of vinylbenzyl thiocyanate as immobilization matrix for biochips.

- Edman Degradation. (2022). In Chemistry LibreTexts.

- Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments.

- (a) Edman degradation for peptide/protein sequencing. (n.d.). ResearchGate.

- Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025). CSIR NET LIFE SCIENCE COACHING.

- Akiyama, K., et al. (1993). Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids. Chemical & Pharmaceutical Bulletin, 41(6), 1120-2. [Link]

- This compound. (n.d.). In PubChem.

- This compound. (n.d.). In NIST WebBook.

- Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(11), 5591-7. [Link]

- Frasconi, M., et al. (2010). Protein immobilization at gold-thiol surfaces and potential for biosensing. Analytical and Bioanalytical Chemistry, 398(4), 1545-64. [Link]

- Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate.

- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Organic & Biomolecular Chemistry, 18(16), 3043-3048. [Link]

- Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube.

- Employing non-canonical amino acids towards the immobilization of a hyperthermophilic enzyme to increase protein stability. (2022). RSC Chemical Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Vinylphenyl Isothiocyanate: Mechanism of Action in Protein Labeling

Introduction: The Dual-Functionality of a Versatile Labeling Reagent

In the landscape of bioconjugation chemistry, reagents that offer precise control over the modification of proteins are invaluable tools for researchers, scientists, and drug development professionals. Among these, p-Vinylphenyl isothiocyanate (VPITC) stands out due to its bifunctional nature. It possesses two key reactive moieties: an isothiocyanate group (-N=C=S) for covalent protein labeling and a vinyl group (-CH=CH₂) for subsequent polymerization or surface attachment. This unique combination allows for the stable linkage of proteins to other molecules or surfaces, making VPITC a versatile reagent for a wide array of applications, from proteomics and immunoassays to the development of novel biomaterials and drug delivery systems.[1]

This guide provides an in-depth exploration of the core chemical mechanisms governing the reaction of VPITC with proteins. We will dissect the reaction kinetics, the critical influence of experimental conditions such as pH, and provide field-proven protocols to empower researchers to leverage the full potential of this powerful crosslinking agent.

The Core Mechanism: Nucleophilic Attack on the Isothiocyanate Moiety

The primary mechanism of action for VPITC in protein labeling involves the electrophilic isothiocyanate group.[2] The carbon atom of the isothiocyanate moiety is highly electrophilic and susceptible to nucleophilic attack by functional groups present on the protein surface. The two principal nucleophiles on a protein that react with isothiocyanates are primary amines and thiols.[3]

Reaction with Primary Amines: The Formation of a Stable Thiourea Linkage

The most common and robust reaction for protein labeling with isothiocyanates is the modification of primary amines.[4] These are found at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.[5] The reaction proceeds via a nucleophilic addition of the unprotonated amine to the electrophilic carbon of the isothiocyanate, resulting in the formation of a highly stable thiourea bond.[]

The Critical Role of pH: The reactivity of primary amines is strongly dependent on pH.[7] The ε-amino group of lysine has a pKa of approximately 10.5, while the N-terminal α-amino group has a pKa around 8.9.[8] For the amine to act as an effective nucleophile, it must be in its deprotonated, free base form (-NH₂). Therefore, labeling reactions targeting lysine residues are typically performed under alkaline conditions, with an optimal pH range of 8.5 to 9.5.[7][9] Increasing the pH of the reaction mixture enhances the rate of conjugation.[10][11]

Reaction with Thiols: A Competing, pH-Dependent Pathway

Isothiocyanates can also react with the thiol (sulfhydryl) groups of cysteine residues.[3] This reaction, which forms a dithiocarbamate adduct, is favored at a neutral to weakly basic pH (around 7.4–8.0).[3][12] At this pH, the thiol group (pKa ~8.5) is more likely to be in its more nucleophilic thiolate form (-S⁻) compared to the largely protonated primary amines.

However, the reaction between isothiocyanates and thiols can be reversible.[13] The resulting dithiocarbamate can be less stable than the thiourea linkage, particularly in the presence of other nucleophiles or changes in the local environment.[14] This pH-dependent selectivity is a key experimental parameter that can be modulated to direct the labeling to either amine or thiol groups. For instance, to achieve cysteine-specific labeling, the reaction is performed at a lower pH (e.g., 6.5-8.0) where lysine residues are protonated and thus less reactive.[3]

Below is a diagram illustrating the reaction mechanism of VPITC with the primary amine of a lysine residue and the thiol group of a cysteine residue.

Caption: Reaction of VPITC with protein amine and thiol groups.

The Vinyl Group: A Handle for Polymerization and Surface Immobilization

The second functional group, the vinyl moiety, does not typically react with proteins under standard labeling conditions. Its utility lies in its ability to undergo polymerization reactions. This allows for several advanced applications:

-

Protein Immobilization: VPITC-labeled proteins can be copolymerized with other monomers to create a stable, protein-functionalized polymer matrix, ideal for biosensors or affinity chromatography.

-

Surface Grafting: The vinyl group can be used to attach the labeled protein to surfaces that have been pre-functionalized with complementary reactive groups.

-

Crosslinking: In cases where a high degree of labeling is achieved, the vinyl groups on adjacent labeled proteins can potentially be induced to crosslink, forming protein aggregates. A study demonstrated that a genetically encoded p-isothiocyanate phenylalanine could form a thiourea crosslink to the N-terminal proline of another monomer in a homodimeric protein.[15]

Data Presentation: Key Parameters for VPITC Labeling

| Parameter | Amine (Lysine) Labeling | Thiol (Cysteine) Labeling | Rationale & Notes |

| Optimal pH | 8.5 - 9.5 | 7.4 - 8.0 | pH dictates the protonation state and nucleophilicity of the target residue.[3][7] |

| Primary Product | Thiourea | Dithiocarbamate | The thiourea linkage is generally considered more stable for long-term applications.[16] |

| Linkage Stability | Very Stable | Potentially Reversible | Thiourea bonds are extremely stable in cellular and in vivo contexts.[16] Dithiocarbamates may be less stable.[13][14] |

| Typical Buffers | Carbonate, Borate | Phosphate (PBS) | Avoid buffers with primary amines (e.g., Tris) as they will compete for reaction with VPITC.[10] |

| Molar Ratio | 10- to 20-fold molar excess of VPITC to protein | 10- to 20-fold molar excess of VPITC to protein | The optimal ratio should be determined empirically to achieve the desired degree of labeling without causing protein precipitation.[4] |

Experimental Protocol: A Step-by-Step Methodology for Protein Labeling with VPITC

This protocol provides a general framework for the amine-directed labeling of a protein with VPITC. It must be optimized for each specific protein and application.

Materials

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound (VPITC)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium carbonate buffer, pH 9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., dialysis tubing, size-exclusion chromatography column)

Workflow Diagram

Caption: Standard experimental workflow for protein labeling with VPITC.

Step-by-Step Procedure

-

Protein Preparation:

-

Rationale: The protein must be in a buffer free of extraneous nucleophiles (like Tris or azide) that would compete with the protein for reaction with VPITC.

-

Action: Dialyze the protein solution extensively against 1X Phosphate Buffered Saline (PBS), pH 7.4. Determine the final protein concentration via a BCA assay or by measuring absorbance at 280 nm.

-

-

VPITC Stock Solution Preparation:

-

Rationale: VPITC is hydrophobic and requires an organic solvent for dissolution. The solvent must be anhydrous as water can hydrolyze the isothiocyanate group.

-

Action: Immediately before use, dissolve VPITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Rationale: As discussed, an alkaline pH is required to deprotonate the lysine amino groups, making them reactive. The molar ratio of VPITC to protein will determine the final degree of labeling.

-

Action:

-

Adjust the pH of the protein solution to 9.0 by adding a calculated volume of the Reaction Buffer.

-

While gently stirring, add the desired volume of the VPITC stock solution to the protein solution. A common starting point is a 10-fold molar excess of VPITC over the protein.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

-

-

-

Reaction Quenching:

-

Rationale: A quenching reagent with a high concentration of primary amines is added to react with and consume any excess, unreacted VPITC.

-

Action: Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Rationale: It is critical to remove unreacted VPITC, its hydrolysis products, and the quenching reagent, as these can interfere with downstream applications.

-

Action: Purify the VPITC-labeled protein conjugate using either extensive dialysis against PBS or a size-exclusion chromatography (SEC) column.

-

-

Characterization:

-

Rationale: The success of the labeling reaction should be confirmed.

-

Action: The degree of labeling can be estimated using mass spectrometry (e.g., MALDI-TOF) to determine the mass shift upon modification. UV-Vis spectroscopy can also be used if the label has a distinct absorbance profile.

-

Applications in Research and Drug Development

The ability to covalently link proteins to other entities via a stable thiourea bond makes VPITC a valuable tool in several fields:

-

Proteomics and Diagnostics: VPITC can be used to immobilize antibodies or antigens onto solid supports for use in ELISA or other immunoassays.[17][18] Its derivatives have also been used for pre-column derivatization of amino acids for HPLC analysis.[19]

-

Drug Delivery: Proteins can be conjugated to polymers or nanoparticles to create targeted drug delivery systems. The vinyl group provides a convenient handle for incorporation into a larger polymer structure.

-

Biomaterials: VPITC allows for the functionalization of biomaterial surfaces with proteins to improve biocompatibility or to create specific biological activity.

-

Protein-Protein Interaction Studies: As a crosslinking agent, derivatives of VPITC can be used to "trap" transient protein-protein interactions for identification by mass spectrometry.[20]

Conclusion

This compound is a powerful and versatile bifunctional reagent for protein modification. Its primary mechanism of action relies on the pH-dependent reaction of its isothiocyanate group with nucleophilic amine and thiol residues on the protein surface, forming stable thiourea or less stable dithiocarbamate linkages, respectively. By carefully controlling the reaction conditions, particularly pH, researchers can direct the labeling to specific residues. The presence of the vinyl group further extends its utility, enabling polymerization and surface immobilization. This in-depth understanding of its reaction chemistry and the application of robust, validated protocols are essential for successfully leveraging VPITC in advanced proteomics, drug development, and biomaterials science.

References

- Klugerman, M. R. (1965). CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES.

- Lau, J. K., et al. (2023). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]-Labeled Radiopharmaceuticals. ACS Omega. [Link]

- Koncz, I., et al. (2020).

- Miyata, Y., et al. (2013). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. [Link]

- Lee, J. Y. K., et al. (2019).

- Lin, R.-K., et al. (2011). Dietary isothiocyanate-induced apoptosis via thiol modification of DNA topoisomerase IIα. Journal of Biological Chemistry. [Link]

- Mi, L., et al. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Nutritional Biochemistry. [Link]

- McKinney, R. M., et al. (1964).

- ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. [Link]

- Samec, D., et al. (2020). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design. [Link]

- ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]

- Iovine, C., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

- Popiołek, Ł., et al. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences. [Link]

- Maeda, H., et al. (1975). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. Journal of Biochemistry. [Link]

- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)

- Kalia, J. (2007). Bioconjugation: Linkage Stability and Novel Methods. University of Wisconsin-Madison. [Link]

- Rawel, H. M., et al. (2021).

- Mi, L., et al. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. The AAPS Journal. [Link]

- Peeler, J. C., et al. (2018). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. ACS Chemical Biology. [Link]

- Royal Society of Chemistry. (n.d.).

- Creative Biolabs. (n.d.).

- Lang, K., & Chin, J. W. (2014).

- ResearchGate. (n.d.).

- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.

- Maeda, B., & Murakami, K. (2023).

- MSU PHM/TOX Assay Development and Drug Repurposing Core. (2023). MicroCal VP-ITC. YouTube. [Link]

- Anumula, K. R. (1991). Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. Analytical Biochemistry. [Link]

- Tarr, G. E. (1986). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. Methods in Protein and Nucleic Acid Research. [Link]

- Ciesarová, Z., et al. (2004). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. [Link]

- Singh, S. M., et al. (2015).

- ResearchGate. (2015). New synthesis of phenyl-isothiocyanate C-functionalised cyclams.

- ResearchGate. (n.d.). How does Microcal VP ITC/Origin compute concentrations of injected ligand in the working volume?. [Link]

- Peptideweb.com. (n.d.). FITC labeling. [Link]

- Wang, L., et al. (2022).

- Aslam, B., et al. (2017). Proteomics: Concepts and applications in human medicine. World Journal of Biological Chemistry. [Link]

- Jao, E., et al. (1978). Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. FEBS Letters. [Link]

- Wikipedia. (n.d.).

- Zheng, W., et al. (2024). Mass Spectrometry-Based Proteomics Technologies to Define Endogenous Protein-Protein Interactions and Their Applications to Cancer and Viral Infectious Diseases. Molecular & Cellular Proteomics. [Link]

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography | MDPI [mdpi.com]

- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SE [thermofisher.com]

- 8. peptideweb.com [peptideweb.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 15. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 20. Mass Spectrometry-Based Proteomics Technologies to Define Endogenous Protein-Protein Interactions and Their Applications to Cancer and Viral Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on p-Vinylphenyl isothiocyanate reactivity

An In-depth Technical Guide to the Foundational Reactivity of p-Vinylphenyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the early studies and core reactivity principles of this compound (VPIT). As a bifunctional molecule, VPIT possesses both a polymerizable vinyl group and a highly reactive isothiocyanate moiety. This unique combination has established it as a critical monomer for the synthesis of functional polymers and surfaces, with significant applications in diagnostics, bioconjugation, and material science. This document is intended for researchers, scientists, and professionals in drug development who seek a foundational understanding of VPIT's chemical behavior to leverage its capabilities in their work.

Molecular Profile and Strategic Importance of this compound

This compound (VPIT), also known as 1-isothiocyanato-4-vinylbenzene, is an aromatic compound featuring a vinyl group (-CH=CH₂) and an isothiocyanate group (-N=C=S) attached to a benzene ring at the para position.[1][2] This structure is the key to its utility.

-

The Vinyl Group: This functional group is amenable to standard polymerization techniques, most notably free-radical polymerization. This allows VPIT to be incorporated into polymer chains, either as a homopolymer or as a copolymer with other monomers. The result is a macromolecule decorated with reactive isothiocyanate pendants.

-

The Isothiocyanate Group: This electrophilic group is the workhorse for covalent immobilization and bioconjugation. The central carbon atom is susceptible to nucleophilic attack by primary amines and thiols, which are readily available on biomolecules like proteins and peptides.

The strategic value of VPIT lies in its ability to bridge the worlds of polymer chemistry and biochemistry. One can first design a polymer scaffold with specific physical properties (e.g., solubility, chain length) and then utilize the pendant isothiocyanate groups to covalently attach biological ligands, creating functional materials for a host of applications.

The Core Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a versatile electrophile. Its reactivity is governed by the electron deficiency of the central carbon atom, making it a prime target for nucleophiles. In the context of biological applications, the most relevant nucleophiles are the primary amines of lysine residues and the thiol groups of cysteine residues within proteins.

Reaction with Primary Amines (e.g., Lysine)

The reaction between an isothiocyanate and a primary amine yields a stable thiourea linkage. This reaction is highly dependent on pH. For the reaction to proceed efficiently, the amine must be in its deprotonated, nucleophilic state. Therefore, these conjugations are typically performed under alkaline conditions (pH 9-11).[3] At physiological pH (~7.4), the reaction is significantly slower as most primary amines are protonated.

Reaction with Thiols (e.g., Cysteine)

Isothiocyanates also react with thiol groups to form a dithiocarbamate adduct. This reaction proceeds readily at a lower pH range (pH 6.5-8.0) compared to the reaction with amines.[3][4] This is because the thiol group has a lower pKa than the amino group of lysine, meaning the more reactive thiolate anion (S⁻) is present in sufficient concentration at or slightly above neutral pH.

This differential pH-dependent reactivity is a critical tool for achieving selective bioconjugation. By controlling the pH of the reaction buffer, one can favor modification of cysteine residues over lysine residues.[4][5]

Causality of Reactivity: Electronic Effects

VPIT is an aromatic isothiocyanate. Compared to aliphatic or benzyl isothiocyanates, the phenyl ring has a moderate electron-donating effect on the isothiocyanate group through resonance, which can slightly reduce its electrophilicity and thus its reaction rate.[4] However, it remains sufficiently reactive for most bioconjugation applications while offering enhanced stability in aqueous solutions compared to more reactive analogues like isocyanates.[6]

Data Summary: pH-Dependent Nucleophilic Attack on Isothiocyanates

| Nucleophile | Amino Acid Residue | pH Range for Optimal Reaction | Resulting Covalent Linkage | Stability |

| Primary Amine | Lysine | 9.0 - 11.0[3] | Thiourea | Very Stable[6][7] |

| Thiol | Cysteine | 6.5 - 8.0[3][4] | Dithiocarbamate | Stable, but can be reversible[7] |

The Reactivity of the Vinyl Group: Polymerization

The vinyl group of VPIT allows it to be readily polymerized, creating a macromolecular scaffold. This is a key feature that enables the creation of high-capacity surfaces or particles for biomolecule immobilization.

Free-Radical Polymerization: This is the most common method for polymerizing VPIT. The reaction is initiated by a free-radical source, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV exposure. The process connects VPIT monomers into long polymer chains, with the isothiocyanate group remaining intact as a pendant functional group along the polymer backbone. Copolymers can also be synthesized by including other vinyl monomers (e.g., styrene, methyl methacrylate) in the reaction mixture to tune the physical and chemical properties of the final material.

The ability to create copolymers is a powerful tool. For instance, copolymerizing VPIT with a hydrophilic monomer can yield water-soluble polymers functionalized with isothiocyanate groups, which are ideal for homogeneous bioconjugation reactions in aqueous buffers.[8]

Foundational Experimental Protocols

The following protocols are designed as self-validating systems, providing a logical workflow from monomer to functionalized polymer.

Protocol 1: Synthesis of Poly(this compound)

This protocol describes a standard free-radical solution polymerization.

Objective: To synthesize a homopolymer of VPIT, creating a linear polymer chain with pendant isothiocyanate groups.

Materials:

-

This compound (VPIT) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

Anhydrous, inhibitor-free solvent (e.g., Toluene or Dioxane)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel with a condenser

-

Nitrogen or Argon source

-

Stir plate and magnetic stir bar

Methodology:

-

Monomer Purification: Ensure the VPIT monomer is free of polymerization inhibitors. This is typically achieved by passing it through a short column of basic alumina.

-

Reaction Setup: In a Schlenk flask, dissolve the purified VPIT monomer in the anhydrous solvent (e.g., a 10-20% w/v solution).

-

Initiator Addition: Add the AIBN initiator. A typical molar ratio of monomer to initiator is 100:1 to 500:1, depending on the desired molecular weight.

-

Inert Atmosphere: De-gas the solution by bubbling with dry nitrogen or argon for 20-30 minutes, or by performing three freeze-pump-thaw cycles. This is critical as oxygen inhibits free-radical polymerization.

-

Polymerization Reaction: Immerse the flask in a preheated oil bath (typically 60-70°C for AIBN). Allow the reaction to proceed under a positive pressure of inert gas with stirring for 12-24 hours.

-

Polymer Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

-

Purification: Collect the precipitated polymer by filtration. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran) and re-precipitate it into methanol. Repeat this process 2-3 times to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved. The final product should be a white or off-white powder.

Protocol 2: Protein Conjugation to a VPIT-Functionalized Surface

This protocol details the covalent immobilization of a protein onto a surface (e.g., a polymer-coated microplate) functionalized with isothiocyanate groups.

Objective: To covalently attach a protein (e.g., Bovine Serum Albumin, BSA) to a surface via the reaction between the surface isothiocyanate groups and the protein's primary amines.

Materials:

-

VPIT-functionalized surface (e.g., microplate coated with poly-VPIT)

-

Protein to be conjugated (e.g., BSA)

-

Carbonate-Bicarbonate buffer (0.1 M, pH 9.5)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS or ethanolamine solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Methodology:

-

Protein Solution Preparation: Dissolve the protein in the carbonate-bicarbonate buffer (pH 9.5) to a final concentration of 0.1-1.0 mg/mL. The high pH is essential to deprotonate lysine residues, maximizing their nucleophilicity.[3][9]

-

Conjugation Reaction: Add the protein solution to the VPIT-functionalized surface. Ensure the entire surface is covered.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Gentle agitation can improve reaction efficiency.

-

Washing: Remove the protein solution and wash the surface thoroughly with the wash buffer (3-5 times) to remove any non-covalently bound protein.

-

Blocking: To prevent non-specific binding in subsequent applications, block any remaining reactive isothiocyanate groups. Add the blocking buffer (e.g., a solution of a small amine like ethanolamine or a high-concentration protein solution) and incubate for 1 hour at room temperature.

-

Final Wash: Wash the surface again with the wash buffer (3-5 times).

-

Storage: The protein-conjugated surface can be stored in PBS at 4°C until use.

Visualization of Mechanisms and Workflows

Diagram 1: Reaction Mechanisms of VPIT

Caption: Nucleophilic attack on VPIT by amines and thiols.

Diagram 2: Experimental Workflow from Monomer to Bioconjugate

Caption: Workflow for creating a VPIT-based bioconjugate.

Conclusion

The early studies on this compound established its role as a powerful bifunctional building block. Its reactivity is characterized by two orthogonal functionalities: a vinyl group that enables the formation of polymeric scaffolds and an isothiocyanate group that serves as a reliable anchor for the covalent attachment of biomolecules. A thorough understanding of the pH-dependent reactivity of the isothiocyanate group with amines and thiols is paramount for designing selective and efficient bioconjugation strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to harness the unique chemical properties of VPIT for the development of advanced materials, diagnostics, and therapeutics.

References

- Imre, T., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(3), 224-231.

- Hernandez, R., & Tovar, J. D. (2018). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate.

- Kala, C., et al. (2018). Isothiocyanates: a review. Research Journal of Pharmacognosy, 5(2), 71-89.

- Ferreira, C. L., et al. (2019). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Molecular Pharmaceutics, 16(5), 2229-2240.

- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Chemical Science, 11(18), 4846-4853.

- Lepistö, M., et al. (2016). Peptide Reactivity of Isothiocyanates--Implications for Skin Allergy. Chemical Research in Toxicology, 29(3), 407-414.

- Zeng, H., et al. (2011). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Bioorganic & Medicinal Chemistry, 19(12), 3785-3793.

- Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 59(86), 12933-12946.

- Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

- Wawrzynczak, A., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13788.

- D'Angelo, I., et al. (2024). Fluorescein Isothiocyanate Labelled PCL‐PEG‐PCL Copolymer as Delivery System of Capsaicin. Macromolecular Chemistry and Physics.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Nilsson, J. L. G., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Chemical Research in Toxicology, 29(3), 407-414.

- TdB Labs. (2024). FITC Labeling and Conjugation.

- R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles.

- Overberger, C. G., & Guterl, Jr., A. C. (1978). Preparation of p-Vinylphenyl Thioacetate, its Polymers, Copolymers and Hydrolysis Products. Water-soluble Copolymers Containing Sulfhydryl Groups. Journal of the American Chemical Society, 100(13), 4097-4103.

- Bodio, E., et al. (2015). New synthesis of phenyl-isothiocyanate C-functionalised cyclams. Bioconjugation and 64Cu phenotypic PET imaging studies of multiple myeloma with the te2a derivative. Organic & Biomolecular Chemistry, 13(39), 9947-9958.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Asfour, M. H., et al. (2021). Fabrication of pH-Responsive Amphiphilic Poly(Vinyl Alcohol–Methyl Methacrylate) Copolymer Nanoparticles for Application in Cancer Drug Delivery Systems. Polymers, 13(16), 2736.

- Mocanu, A. M., et al. (2021). Biomedical and Pharmacological Uses of Fluorescein Isothiocyanate Chitosan-Based Nanocarriers. Macromolecular Bioscience, 21(1), e2000312.

Sources

- 1. This compound | C9H7NS | CID 137053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 7. Peptide Reactivity of Isothiocyanates--Implications for Skin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Protein Surface Mapping using p-Vinylphenyl Isothiocyanate (VPITC)

Introduction

Understanding the three-dimensional structure of proteins is fundamental to deciphering their function, mechanism of action, and role in disease. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide static snapshots of protein architecture, they often face challenges with large complexes, membrane proteins, or proteins with intrinsic disorder. Mass spectrometry (MS)-based protein footprinting has emerged as a powerful complementary approach to probe protein higher-order structure and dynamics directly in solution.[1][2] This technique utilizes covalent labeling reagents to "mark" the solvent-accessible surfaces of a protein.[3] The sites and extent of this labeling provide a low-resolution map of the protein's surface topology, which can be used to identify interaction interfaces, map drug binding sites, and detect conformational changes.[1][4]

This guide provides an in-depth technical overview of p-Vinylphenyl isothiocyanate (VPITC), a versatile amine-reactive probe for exploring protein surface accessibility. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and discuss the data analysis workflow, positioning VPITC as a valuable tool for researchers, scientists, and drug development professionals.

Part 1: The VPITC Probe - Chemistry and Rationale

At the core of any covalent labeling experiment is the chemistry of the probe. Understanding the reactivity and properties of VPITC is paramount to designing robust and interpretable experiments.

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₇NS | [5] |

| Molecular Weight | 161.22 g/mol | [5] |

| CAS Number | 1520-20-3 | [5] |

| Reactive Group | Isothiocyanate (-N=C=S) | [6] |

| Target Residues | Primary Amines (Lysine, N-terminus) | [6][7] |

| Orthogonal Handle | Vinyl (-CH=CH₂) | [8] |

The Core Reaction: Thiourea Bond Formation

The utility of VPITC in protein footprinting stems from the reactivity of its isothiocyanate (ITC) group. This electrophilic moiety reacts readily with unprotonated primary amines, such as the ε-amino group of lysine side chains and the α-amino group of the protein's N-terminus. This reaction forms a highly stable thiourea covalent bond.[6][9]

Causality Behind Experimental Choices: The Critical Role of pH

The success of the labeling reaction is critically dependent on pH. The nucleophilic species is the deprotonated amine (-NH₂), not the protonated ammonium (-NH₃⁺). The pKa of the lysine ε-amino group is approximately 10.5, while the N-terminal α-amino group is around 8.9.[7] To ensure efficient labeling, the reaction buffer must have a pH that is high enough to deprotonate a significant fraction of these amine groups.

-

Expertise & Experience: A pH between 9.0 and 9.5 is optimal for labeling lysine residues. At this pH, the amines are sufficiently nucleophilic to attack the ITC group. Below pH 8, the reaction rate slows considerably.[10][11]

It is also important to consider potential side reactions. While the primary targets are amines, isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate adduct.[12] This reaction is often reversible and is more favored at neutral pH. By performing the reaction at an alkaline pH (e.g., 9.0), the reactivity towards amines is strongly favored, enhancing the specificity of the footprinting experiment for lysine and the N-terminus.[10][13]

A Unique Advantage: The Orthogonal Vinyl Group

A distinguishing feature of VPITC compared to other common probes like phenyl isothiocyanate (PITC) is its vinyl group. While the ITC group serves as the primary tool for mapping surface accessibility, the vinyl moiety acts as a latent, orthogonal reactive handle. This opens the door for advanced, two-step applications. After the initial footprinting is complete, the vinyl groups now covalently attached to the protein surface can be used in secondary conjugation reactions, such as light-initiated thiol-ene "click" chemistry.[8] This allows for the attachment of other molecules of interest, such as affinity tags, crosslinkers, or polymers, at the sites identified by the initial labeling experiment.

Part 2: Experimental Design & Core Protocol

A successful footprinting experiment relies on a well-designed and meticulously executed protocol. The following sections provide a comprehensive, step-by-step methodology for labeling a target protein with VPITC. This protocol is a self-validating system, incorporating essential controls and purification steps to ensure data integrity.

Step 1: Protein and Buffer Preparation

The purity of the protein and the composition of the buffer are critical.

-

Protein Sample : Start with a purified protein of interest at a known concentration, typically in the range of 10-50 µM.

-

Buffer Exchange : The protein must be in an amine-free buffer to prevent the VPITC from reacting with buffer components. Perform a thorough buffer exchange into a suitable reaction buffer.

Table of Recommended Reaction Buffers

| Buffer | Components | pH | Notes |

| Carbonate Buffer | 100 mM Sodium Carbonate / Sodium Bicarbonate | 9.0-9.5 | Most common and highly effective.[11] |

| Borate Buffer | 100 mM Sodium Borate | 8.5-9.0 | A suitable alternative to carbonate buffer. |

| Phosphate Buffer | 100 mM Sodium Phosphate | 8.0* | Use only if higher pH is detrimental to protein stability. Expect slower reaction rates. |

-

Trustworthiness: Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with VPITC and inhibit labeling.[11]

Step 2: VPITC Reagent Preparation

-

Solvent : VPITC is not readily soluble in aqueous buffers. Prepare a concentrated stock solution (e.g., 10-50 mM) in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Freshness : Prepare the stock solution immediately before use. Isothiocyanates can hydrolyze in the presence of moisture, reducing their reactivity over time.

Step 3: The Labeling Reaction

-

Molar Excess : Add a 10- to 25-fold molar excess of the VPITC stock solution to the protein solution.[11][14] The optimal ratio may need to be determined empirically for each protein.

-

Scientist's Note: Start with a lower molar excess (e.g., 10x) to minimize the risk of multiple labels on a single residue or non-specific modifications that could perturb the protein's structure.

-

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light if there are concerns about the stability of the protein or potential side reactions with the vinyl group.[9]

-

Controls : Always run a "no reagent" control by adding an equivalent volume of the organic solvent (e.g., DMF) to a separate aliquot of the protein solution. This control is essential for the downstream mass spectrometry analysis to distinguish modified from unmodified peptides.

Step 4: Quenching the Reaction

Stop the reaction by adding a quenching reagent that contains a high concentration of primary amines to consume any remaining unreacted VPITC.

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

Step 5: Removal of Excess Reagent

It is essential to remove the unreacted, hydrolyzed, and quenched VPITC from the labeled protein before MS analysis.

-

Use a desalting column (e.g., a spin column with a 5-7 kDa molecular weight cutoff) equilibrated with a suitable buffer for downstream steps (e.g., ammonium bicarbonate for trypsin digestion).[11]

-

Apply the quenched reaction mixture to the column and collect the protein fraction according to the manufacturer's protocol.

Part 3: Mass Spectrometry Analysis and Data Interpretation

Once the protein is labeled and purified, mass spectrometry is used to identify the exact sites of modification.

Step 1: Proteolytic Digestion

-

Denature, reduce, and alkylate the labeled protein sample (and the unlabeled control) using standard proteomics protocols.

-

Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, making it ideal for this application as it will generate peptides ending just after a potential modification site (lysine).

Step 2: LC-MS/MS Analysis

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to ensure accurate mass measurement of the modified peptides.[10]

Step 3: Data Processing and Site Identification

-

Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against the known sequence of the target protein.

-

Key Search Parameter : Configure the search to include a variable modification on lysine residues and the protein N-terminus corresponding to the mass of the VPITC adduct.

-

Mass Shift : The covalent addition of VPITC (C₉H₇NS) results in a monoisotopic mass increase of 161.030 Da .

-

-

The software will identify peptides containing this mass shift and use the MS/MS fragmentation data to confirm the specific residue that was modified.[9]

Step 4: Interpreting the Data

The power of footprinting lies in comparing the labeling patterns between two or more states of the protein (e.g., with and without a binding partner).

-

Identify the Binding Site : Residues that are part of a binding interface will be shielded from the solvent upon complex formation. These residues will show a significant decrease in VPITC labeling in the bound state compared to the unbound state.

-

Detect Conformational Change : Allosteric effects or ligand-induced conformational changes can expose or shield regions of the protein distant from the direct binding site. These regions will show a reproducible increase or decrease in labeling upon ligand binding.

Conclusion

This compound is a robust and versatile chemical probe for investigating the surface accessibility and higher-order structure of proteins. Its straightforward, pH-dependent reactivity with primary amines provides a reliable method for covalently marking solvent-exposed lysine residues and N-termini. The subsequent analysis by high-resolution mass spectrometry allows for the precise identification of these modification sites, generating a footprint of the protein's surface. When used in a comparative or differential manner, this technique becomes a powerful tool for mapping protein-ligand interfaces and detecting functionally important conformational changes. Furthermore, the unique presence of a vinyl group offers the potential for advanced, orthogonal chemistries, adding another layer of utility to this valuable reagent in the structural biologist's toolkit.

References

- Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC - PubMed Central. (n.d.).

- Multiplex chemical labeling of amino acids for protein footprinting structure assessment - PMC - NIH. (n.d.).

- PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed. (2008, June 24).

- Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents | ACS Omega. (2023, July 7).

- Advances in radical probe mass spectrometry for protein footprinting in chemical biology applications - RSC Publishing. (2014, March 4).

- Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC. (n.d.).

- (PDF) Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - ResearchGate. (2023, July 7).

- Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. (n.d.).

- Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC. (2016, February 17).

- Cysteine specific bioconjugation with benzyl isothiocyanates - PMC. (2020, April 16).

- Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing. (n.d.).

- New synthesis of phenyl-isothiocyanate C-functionalised cyclams. Bioconjugation and 64Cu phenotypic PET imaging studies of multiple myeloma with the te2a derivative - ResearchGate. (2015, October 3).

- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature’s Building Blocks | ACS Macro Letters. (2012, December 14).

- PEGylation of Human Serum Albumin: Reaction of PEG-Phenyl-Isothiocyanate with Protein | Request PDF - ResearchGate. (n.d.).

- Advances in Bioconjugation - PMC. (n.d.).

- FITC labeling - Peptideweb.com. (n.d.).

- (PDF) An efficient method for FITC-labelling of proteins using tandem affinity purification. (n.d.).

- Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry - PubMed Central. (n.d.).

- This compound - NIST WebBook. (n.d.).

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptideweb.com [peptideweb.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Bifunctional Advantage: A Technical Guide to the Novel Applications of p-Vinylphenyl Isothiocyanate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Vinylphenyl isothiocyanate (VPIC) represents a compelling, yet underexplored, bifunctional monomer poised to unlock significant advancements in materials science, bioconjugation, and therapeutic delivery systems. Its unique molecular architecture, featuring a polymerizable vinyl group and a highly reactive isothiocyanate moiety, offers a versatile platform for the synthesis of functional polymers with tailored properties. This guide delves into the novel applications of VPIC, moving beyond theoretical potential to provide a technical exploration of its utility in creating sophisticated materials for life science research and drug development. We will examine the synthesis of VPIC-based polymers, their application in protein immobilization and cell adhesion, and their emerging role in the design of intelligent drug delivery vehicles. This document serves as a comprehensive resource for researchers seeking to leverage the unique capabilities of this compound in their own investigations.

Introduction: The Untapped Potential of a Dual-Reactivity Monomer

In the quest for advanced materials that can seamlessly interface with biological systems, the design of monomers with orthogonal reactivity is of paramount importance. This compound (VPIC) (Figure 1) emerges as a strategic building block, possessing two key functional groups that can be addressed independently.

-

The Vinyl Group: This moiety allows for straightforward incorporation into polymer backbones via various polymerization techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. This enables the precise synthesis of polymers with controlled molecular weight, architecture (e.g., block copolymers, graft copolymers), and narrow molecular weight distributions.

-

The Isothiocyanate Group (-N=C=S): This powerful electrophilic group exhibits high reactivity towards primary amines, forming stable thiourea linkages. This specific reactivity makes it an ideal tool for the covalent immobilization of biomolecules, such as proteins and peptides, which possess lysine residues with accessible primary amine groups.

This dual functionality allows for a "grafting to" or "gasting from" approach in the design of functional materials. One can either pre-fabricate a VPIC-containing polymer and then conjugate biomolecules to it, or use VPIC to functionalize a surface which can then be used for subsequent applications. This guide will explore the practical implications of this unique chemical profile.

Figure 1: Chemical Structure of this compound (VPIC)

Caption: The structure of this compound highlighting the vinyl and isothiocyanate functional groups.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physicochemical properties and safety considerations of VPIC is essential for its effective and safe handling in a research environment.

| Property | Value | Source |

| Molecular Formula | C₉H₇NS | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 100 °C | [2] |

| Flash Point | 122.2 °C | [2] |

| Density | 0.99 g/cm³ | [2] |

| Vapor Pressure | 0.00877 mmHg at 25°C | [2] |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[3] Therefore, strict adherence to safety protocols is mandatory when working with this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and amines.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of VPIC-Based Functional Polymers

The presence of the vinyl group allows for the incorporation of VPIC into a wide array of polymer architectures using various polymerization techniques. Controlled radical polymerization methods, such as RAFT polymerization, are particularly well-suited for creating well-defined VPIC-containing polymers.

RAFT Polymerization of VPIC: A Protocol for Precision

RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity. The general mechanism involves a chain transfer agent (CTA) that reversibly terminates the growing polymer chain, allowing for controlled growth.

Experimental Protocol: Synthesis of a VPIC-containing Copolymer via RAFT

This protocol describes the synthesis of a random copolymer of VPIC and a hydrophilic monomer, such as N-isopropylacrylamide (NIPAM), to create a thermoresponsive polymer with reactive isothiocyanate groups.

-

Reagents and Materials:

-

This compound (VPIC)

-

N-isopropylacrylamide (NIPAM)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

1,4-Dioxane (solvent)

-

Nitrogen gas

-

Schlenk flask and other standard glassware

-

-

Procedure:

-

In a Schlenk flask, dissolve VPIC (e.g., 0.1 g, 0.62 mmol), NIPAM (e.g., 0.89 g, 7.87 mmol), CPADB (e.g., 17.4 mg, 0.062 mmol), and AIBN (e.g., 2.5 mg, 0.015 mmol) in 1,4-dioxane (e.g., 5 mL). The molar ratio of [NIPAM]:[VPIC]:[CPADB]:[AIBN] would be approximately 127:10:1:0.24.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours) to achieve the desired monomer conversion.

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate it to further purify it from unreacted monomers and initiator fragments.

-

Dry the final polymer under vacuum to a constant weight.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer and to determine the copolymer composition.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer. A low PDI (typically < 1.3) is indicative of a controlled polymerization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the isothiocyanate group (characteristic peak around 2100 cm⁻¹).

-

Figure 2: Workflow for the Synthesis of a VPIC-NIPAM Copolymer via RAFT Polymerization

Caption: A step-by-step workflow for the synthesis and characterization of a this compound-co-N-isopropylacrylamide copolymer.

Novel Applications of VPIC-Based Polymers

The unique properties of polymers incorporating VPIC open up a range of novel applications in the biomedical and life sciences fields.

Bioconjugation and Protein Immobilization

The isothiocyanate groups on VPIC-containing polymers serve as excellent handles for the covalent attachment of proteins and other biomolecules. This has significant implications for the development of biosensors, affinity chromatography matrices, and immobilized enzyme reactors.

Mechanism of Protein Conjugation:

The primary amine groups of lysine residues on the surface of a protein react with the isothiocyanate group of the VPIC monomer unit within the polymer to form a stable thiourea bond. This reaction is typically carried out in a slightly basic buffer (pH 8-9) to ensure that the lysine residues are deprotonated and thus more nucleophilic.